![molecular formula C19H21N5 B11295197 1-(4-Ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11295197.png)
1-(4-Ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the alkylation of pyrimidobenzimidazole derivatives with appropriate alkylating agents under controlled conditions . Industrial production methods often utilize microwave-assisted synthesis to enhance yield and reduce reaction times . The reaction conditions usually involve the use of basic catalysts such as potassium hydroxide in solvents like dimethylformamide (DMF) .
Chemical Reactions Analysis
1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyanide group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include the use of polar aprotic solvents like acetonitrile and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of fluorescent dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA grooves, thereby interfering with DNA replication and transcription processes . This interaction can lead to the inhibition of cell proliferation, making it effective against rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other pyrido[1,2-a][1,3]benzimidazole derivatives. Similar compounds include:
1,4-Dimethylpyrimido[1,2-a]benzimidazol-2(1H)-one: Known for its antiviral properties.
2-(2-Phenylpyrimido[1,2-a]benzimidazol-4-yl)phenoxy)butan: Used in the development of fluorescent dyes.
The uniqueness of 1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific structural features and the presence of the cyanide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21N5 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H21N5/c1-3-22-8-10-23(11-9-22)18-12-14(2)15(13-20)19-21-16-6-4-5-7-17(16)24(18)19/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
CBHQTTUKYXAQEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |
Origin of Product |
United States |
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